

Commercial Suppliers and Technical Guide for BOC-D-Leucine Monohydrate

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Compound of Interest

Compound Name: BOC-D-Leucine monohydrate

Cat. No.: B2979940

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BOC-D-Leucine monohydrate**, a crucial reagent in peptide synthesis and drug development. This document details commercially available sources, their specifications, and standardized experimental protocols for its application.

Introduction to BOC-D-Leucine Monohydrate

N-tert-butoxycarbonyl-D-leucine monohydrate (**BOC-D-Leucine monohydrate**) is a protected form of the non-proteinogenic amino acid D-leucine. The tert-butoxycarbonyl (BOC) protecting group on the alpha-amino group allows for the controlled and sequential formation of peptide bonds, preventing unwanted side reactions during synthesis.^[1] Its application is central to the synthesis of peptides containing D-amino acids, which can enhance peptide stability against enzymatic degradation and modulate biological activity. **BOC-D-Leucine monohydrate** is a key building block in the development of various therapeutic peptides and small molecule drugs.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer **BOC-D-Leucine monohydrate**, with specifications varying in purity and analytical characterization. Researchers should consider these parameters based on the sensitivity and requirements of their specific applications.

Supplier/Brand	CAS Number	Molecular Formula	Purity/Assay	Optical Rotation [α] _D	Melting Point (°C)
Fengchen	16937-99-8	C ₁₁ H ₂₃ NO ₅	≥98%	Not specified	148-155
Ruifu Chemical	200937-17-3 / 16937-99-8	Not specified	≥99.0% (HPLC)	Not specified	Not specified
Hebei Dangtong Biological Technology	16937-99-8	Not specified	Technical Grade	Not specified	Not specified
MedchemExpress	Not specified	Not specified	Not specified	Not specified	Not specified
Thermo Scientific Chemicals (Alfa Aesar)	16937-99-8	C ₁₁ H ₂₃ NO ₅	≥98.0 to ≤102.0% (Aqueous acid-base Titration)	+25.2° ± 0.1° (c=2 in acetic acid)	Not specified
Chem-Impex	16937-99-8 / 200937-17-3	C ₁₁ H ₂₁ NO ₄ ·H ₂ O	≥98% (HPLC)	+24° ± 2° (c=2 in AcOH)	80-90
BOC Sciences	200937-17-3	C ₁₁ H ₂₁ NO ₄ ·H ₂ O	≥99.5% (Chiral HPLC)	Not specified	Not specified
PeptaNova	16937-99-8	C ₁₁ H ₂₁ NO ₄ ·H ₂ O	≥99.50% (HPLC)	Not specified	Not specified
Sigma-Aldrich	200937-17-3	C ₁₁ H ₂₃ NO ₅	97%	Not specified	85-87
Tokyo Chemical Industry (TCI)	200937-17-3	Not specified	>98.0%(T)	Not specified	Not specified

Experimental Protocols

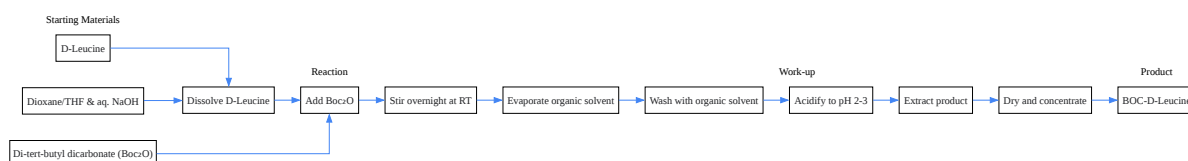
The following sections detail the fundamental experimental procedures involving **BOC-D-Leucine monohydrate**.

BOC Protection of D-Leucine

The introduction of the BOC protecting group onto D-leucine is a standard procedure to prepare it for peptide synthesis.

Methodology:

- Dissolve D-leucine in a mixture of an organic solvent such as 1,4-dioxane or tetrahydrofuran (THF) and an aqueous sodium hydroxide solution.
- To the stirred solution, add di-tert-butyl dicarbonate (Boc_2O).
- Allow the reaction to stir overnight at room temperature.
- Evaporate the organic solvent.
- Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove impurities.
- Acidify the aqueous phase to a pH of 2-3, which will cause the precipitation of BOC-D-leucine.
- Extract the product with an organic solvent.
- Combine the organic layers, wash, dry, and concentrate to yield the final product.[\[2\]](#)



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BOC Protection of D-Leucine Workflow

BOC Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The removal of the BOC group is a critical step to expose the free amine for the subsequent coupling reaction.

Methodology:

- **Resin Swelling:** Swell the peptide-resin in a suitable solvent like dichloromethane (DCM).
- **Pre-wash:** Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM for about 5 minutes.[3]
- **Deprotection:** Treat the resin with a 50% TFA/DCM solution for 15 to 25 minutes to cleave the BOC group.[3] For peptides containing sensitive residues like Cys, Met, or Trp, the addition of a scavenger such as 0.5% dithiothreitol (DTE) is recommended.[3]
- **Washing:** Wash the resin thoroughly with DCM to remove excess TFA and the cleaved BOC byproducts.

- **Neutralization:** Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to yield the free amine.
- **Washing:** Wash the resin with DCM to remove excess base and salts, preparing it for the next coupling step.



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BOC Deprotection in SPPS Workflow

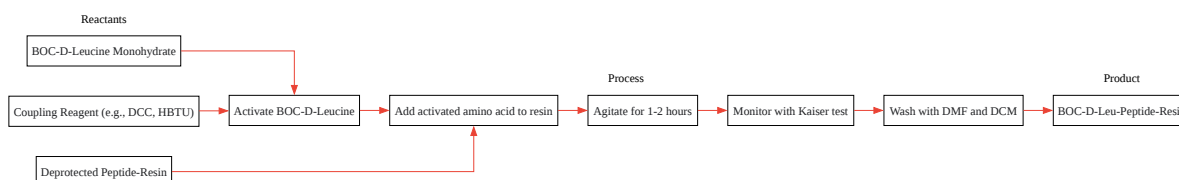
Peptide Coupling with BOC-D-Leucine

Following the deprotection of the resin-bound peptide, the next BOC-protected amino acid, in this case, BOC-D-Leucine, is introduced to elongate the peptide chain.

Methodology:

- **Activation:** Activate the carboxylic acid of **BOC-D-Leucine monohydrate**. A common method involves dissolving **BOC-D-Leucine monohydrate** in a solvent like N,N-dimethylformamide (DMF) or DCM and adding a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
- **Coupling:** Add the activated BOC-D-Leucine solution to the deprotected and neutralized peptide-resin.
- **Reaction:** Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) at room temperature with gentle agitation to ensure complete acylation of the free N-terminal amine.

- **Monitoring:** The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
- **Washing:** After a complete coupling, wash the peptide-resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.



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Peptide Coupling with BOC-D-Leucine

Conclusion

BOC-D-Leucine monohydrate is an indispensable reagent for the synthesis of peptides with modified backbones, offering enhanced stability and unique pharmacological profiles. The selection of a high-quality commercial source and the adherence to well-established protocols for its protection, deprotection, and coupling are paramount to the successful synthesis of target peptides. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize **BOC-D-Leucine monohydrate** in their synthetic endeavors.

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